2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6(12)9(17)14-11-16-15-10(18-11)7-4-2-3-5-8(7)13/h2-6H,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYRWFPLEJYYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Thiosemicarbazides
A widely adopted method involves cyclizing thiosemicarbazide derivatives using oxidizing agents. For example:
- Starting Material : 2-Chlorophenyl thiosemicarbazide (prepared from 2-chlorobenzaldehyde and thiosemicarbazide).
- Cyclization : Treatment with ferric ammonium sulfate (FAS) in ethanol under reflux, yielding 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine.
- Reaction Conditions :
Mechanistic Insight : FAS facilitates dehydrogenation, promoting cyclization via intramolecular nucleophilic attack of the thiol group on the hydrazine carbon.
Functionalization of the Thiadiazole Ring
Acylation with 2-Chloropropanoyl Chloride
The 2-amino group of the thiadiazole undergoes acylation to install the propanamide side chain:
- Procedure :
- Workup :
- Quench with ice water.
- Extract with ethyl acetate; purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Yield : 58–65%.
Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
- Excess acyl chloride ensures complete reaction.
Alternative Routes and Modifications
Condensation with Sodium Thiolates
A modified approach involves pre-forming the sodium salt of 5-(2-chlorophenyl)-2-mercapto-1,3,4-thiadiazole, followed by nucleophilic substitution:
Advantage : Avoids handling reactive acyl chlorides.
Optimization and Scalability
Solvent and Catalyst Screening
Temperature Control
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-thiadiazole ring and chloro substituents participate in nucleophilic substitution under controlled conditions.
Hydrolysis Reactions
The propanamide group undergoes hydrolysis, with reactivity modulated by the thiadiazole ring’s electronic effects.
Oxidation and Reduction
The thiadiazole sulfur atom and chloro groups exhibit redox activity.
Cycloaddition and Ring Functionalization
The electron-deficient thiadiazole ring participates in cycloaddition reactions.
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the thiadiazole nitrogen and chloroaryl group, as shown in molecular docking studies. Selectivity over COX-1 is attributed to steric complementarity .
-
Antimicrobial Activity : Undergoes metabolic oxidation in microbial systems to form reactive intermediates that disrupt cell membranes .
Stability Under Ambient Conditions
| Parameter | Conditions | Degradation Products | Half-Life | References |
|---|---|---|---|---|
| Thermal Stability | 100°C, 24h | No decomposition | Stable | |
| Photolytic Degradation | UV light (254 nm) | Isomeric thiadiazole oxides | 48 hours |
Comparative Reactivity with Analogs
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| 2-Fluoro-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide | Fluorine substituents | Higher electrophilicity at thiadiazole C5 position |
| N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide | Nitro group | Enhanced susceptibility to nucleophilic attack |
Scientific Research Applications
The compound has been studied for its diverse biological activities:
Antimicrobial Activity
Research indicates that 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide exhibits significant antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
| Activity Type | Target Organism | MIC Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties.
Case Study: Anticancer Activity Evaluation
- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Activity Type | Cell Line | IC50 Value |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM |
Anti-inflammatory Activity
Additionally, the compound has been investigated for its anti-inflammatory effects.
Case Study: Inflammation Model Study
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
| Activity Type | Model | Effect |
|---|---|---|
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Studies have shown that modifications in the thiadiazole moiety and the chlorophenyl group significantly influence its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of the thiadiazole ring and chlorine atoms enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl: The target compound’s 2-chlorophenyl substituent (ortho position) contrasts with analogs like 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (), where the chlorine is para-substituted. Trifluoromethyl Substitution: N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () replaces the propanamide chain with a trifluoromethylphenyl group. The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to chlorine .
Modifications to the Propanamide Chain
- Chlorine Position :
- Ethylthio vs. Chlorophenyl Substituents: 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide () replaces the 2-chlorophenyl group with an ethylthio moiety.
Heterocycle Core Modifications
- Oxadiazole vs. Thiadiazole :
Physical and Chemical Properties
Melting Points and Molecular Weights
Spectroscopic Data
- NMR : reports δ 13.00 ppm for the NH proton in DMSO-d₆, indicating strong hydrogen bonding due to the acetamide group. Comparable NH signals in the target compound would likely appear downfield .
- Crystallography: The crystal structure of (2R)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)-propanamide () reveals dihedral angles of 12.2–24.7° between the thiadiazole and aromatic rings, suggesting moderate planarity. The target compound’s 2-chlorophenyl group may induce greater steric distortion .
Structural and Electronic Insights
- Electron-Withdrawing Effects: Chlorine atoms on both the phenyl ring and propanamide chain increase electrophilicity, enhancing reactivity toward nucleophiles compared to non-halogenated analogs.
- Hydrogen Bonding: The NH group in the propanamide chain serves as a hydrogen bond donor, critical for interactions in biological systems or crystal packing (as seen in ) .
Biological Activity
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and anticancer effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring, which contributes to its biological activity. The presence of chlorine substituents enhances its reactivity and interaction with biological targets.
Chemical Formula: CHClNS
Molecular Weight: 273.17 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study assessing various substituted thiadiazoles found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.33 - 23.15 µM |
| Escherichia coli | 11.29 - 77.38 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The MIC values for common fungi are presented below:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These findings indicate the potential use of this compound in treating fungal infections .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as HeLa and SH-SY5Y cells.
A notable study reported that certain derivatives exhibited concentration-dependent activity against these cancer cell lines, indicating their potential as anticancer agents .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that modifications to the thiadiazole ring could enhance efficacy against resistant bacterial strains.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiadiazole compounds on human cancer cell lines demonstrated significant apoptosis induction in treated cells compared to controls.
Q & A
Q. Case Study :
- : 85% yield using POCl3 at 90°C.
- : 70% yield with chloroacetyl chloride at 0–5°C.
Resolution : Higher temperatures favor POCl3-mediated cyclization but risk decomposition, while lower temperatures stabilize intermediates .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound against cancer targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with AKT or ERK pathways (e.g., PDGF-BB binding pocket) .
- 3D-QSAR : Align derivatives with antifungal/anticancer activity to identify critical substituents (e.g., 2-chlorophenyl enhances hydrophobic interactions) .
- ADMET prediction : SwissADME evaluates logP (optimal 2–3) and bioavailability, guiding lead optimization .
Q. Example :
| Property | Predicted Value | Reference |
|---|---|---|
| logP | 3.2 | |
| H-bond acceptors | 4 |
Advanced: How can researchers analyze degradation pathways and stability under physiological conditions?
Methodological Answer:
Q. Stability Data :
| Condition | Degradation Product | t₁/₂ (h) | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | 48 |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-chlorophenyl δ ~7.4 ppm; thiadiazole C=O ~165 ppm) .
- FTIR : Validate amide (N–H stretch ~3300 cm⁻¹) and C–Cl (750 cm⁻¹) bonds .
- HRMS : Exact mass (e.g., [M+H]⁺ m/z 372.1029) ensures molecular formula accuracy .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
Q. SAR Table :
| Derivative | IC₅₀ (ERK Inhibition) | Reference |
|---|---|---|
| 2-Chlorophenyl | 1.2 µM | |
| 4-Chlorophenyl | 5.8 µM |
Advanced: What experimental strategies validate the mechanism of action in anticancer assays?
Methodological Answer:
- Pathway inhibition : Western blotting detects phosphorylation levels of AKT/ERK in NSCLC cells treated with 10 µM compound .
- Cell cycle analysis : Flow cytometry (PI staining) confirms G1 arrest (e.g., 60% cells in G1 phase vs. 40% control) .
- Rescue experiments : Co-treatment with PDGF-BB reverses cytotoxicity, confirming AKT pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
